

# Chemical structure and properties of PF-06747711

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## Compound of Interest

Compound Name: PF-06747711

Cat. No.: B610007

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## In-Depth Technical Guide: PF-06747711

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for **PF-06747711**.

## Chemical Structure and Identity

**PF-06747711** is a synthetic, small-molecule compound. Its chemical identity is well-defined by its systematic IUPAC name and structural identifiers.

Table 1: Chemical Identification of **PF-06747711**

Identifier	Value
IUPAC Name	4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile[1]
Molecular Formula	C <sub>17</sub> H <sub>13</sub> Cl <sub>2</sub> FN <sub>2</sub> O <sub>4</sub> S[1]
SMILES String	C1C(CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)(COC3=CC(=C(C=C3)C#N)F)O[1]

A 2D representation of the chemical structure of **PF-06747711** is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

2D Chemical Structure of **PF-06747711**.

## Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic profiles of a compound are critical for understanding its behavior in biological systems. Currently, publicly available data for **PF-06747711** is limited.

Table 2: Physicochemical Properties of **PF-06747711**

Property	Value	Source
Molecular Weight	431.3 g/mol	[1]
Form	Powder	Sigma-Aldrich
Color	White to beige	Sigma-Aldrich
Solubility	DMSO: 2 mg/mL (clear)	Sigma-Aldrich

Note: Further data on properties such as melting point, pKa, and a broader solubility profile are not readily available in the public domain.

Pharmacokinetics (ADME):

There is currently no publicly available information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of **PF-06747711**.

## Mechanism of Action and Signaling Pathways

The biological target and the mechanism by which **PF-06747711** exerts its effects have not been detailed in the currently accessible public literature. Similarly, the specific signaling pathways modulated by this compound remain to be elucidated.

## Experimental Protocols

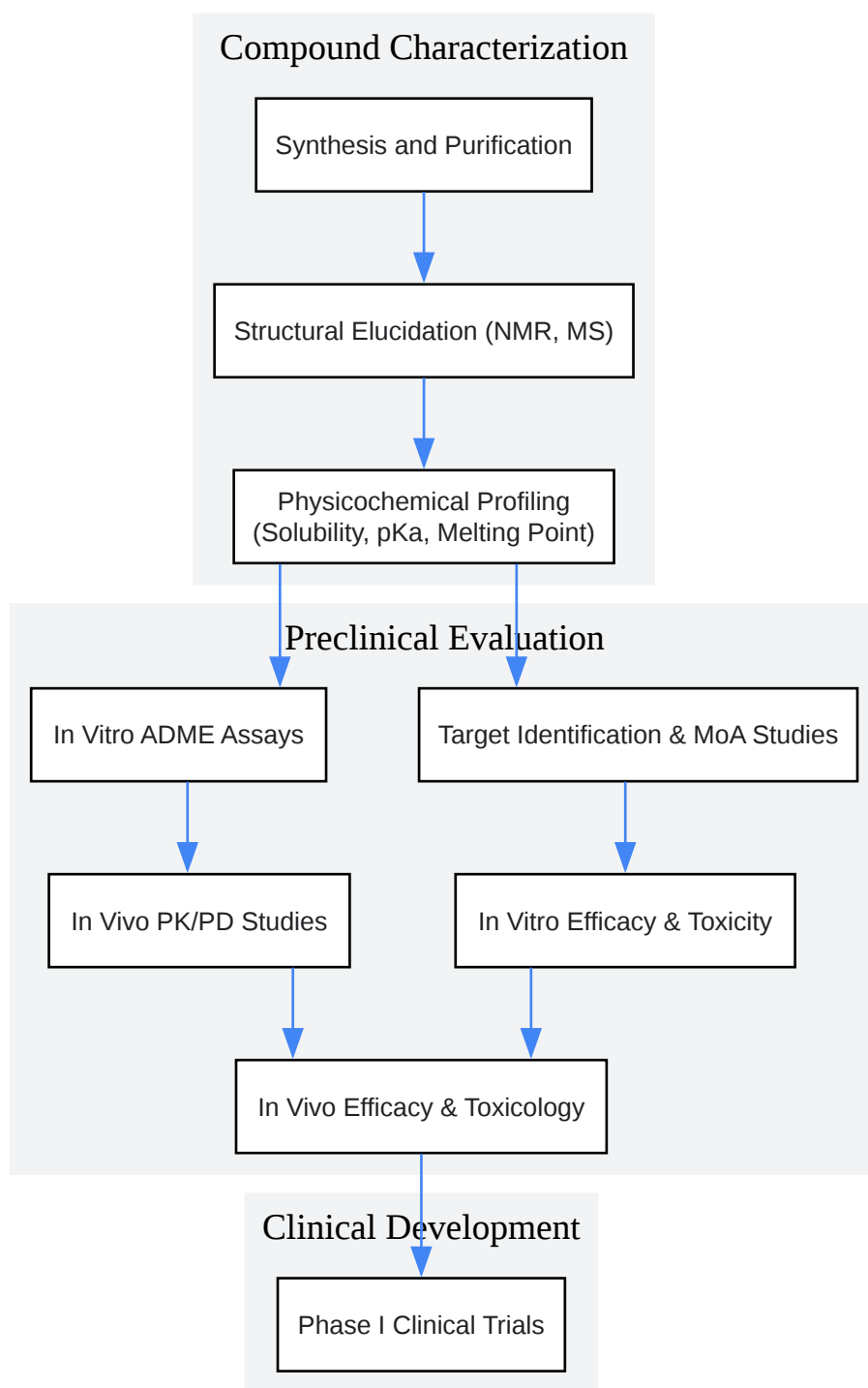
Detailed experimental protocols for the synthesis, purification, and biological evaluation of **PF-06747711** are not available in the public domain. Such information is typically found in peer-reviewed scientific literature or patents, which have not been identified in relation to this specific compound in the conducted searches.

## Summary and Future Directions

**PF-06747711** is a defined chemical entity with a known structure. However, a comprehensive understanding of its properties and biological activity is hampered by the limited availability of public data. For researchers and drug development professionals, further investigation is required to characterize its physicochemical properties, pharmacokinetic profile, mechanism of action, and potential therapeutic applications. The logical progression for future work would involve:

- **Comprehensive Physicochemical Characterization:** Determination of melting point, pKa, and solubility in a range of pharmaceutically relevant solvents.
- **In Vitro ADME Studies:** Assessment of metabolic stability, cell permeability, and plasma protein binding.
- **Target Identification and Mechanism of Action Studies:** Utilization of biochemical and cell-based assays to identify the biological target(s) and elucidate the signaling pathways affected by **PF-06747711**.
- **In Vivo Pharmacokinetic and Efficacy Studies:** Evaluation of the compound's behavior and potential therapeutic effects in relevant animal models.

The following logical workflow illustrates the necessary steps for a thorough preclinical evaluation of a novel compound like **PF-06747711**.



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General preclinical development workflow.

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## References

- 1. Cell-based assays for profiling activity and safety properties of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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